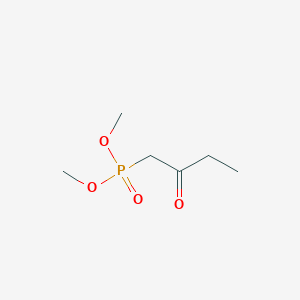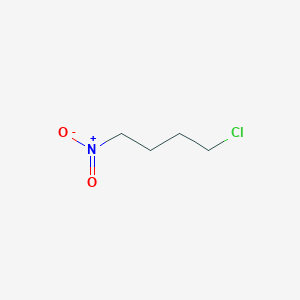
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane
Overview
Description
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane is a chemical compound with the linear formula C3H7O3P . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 20 bonds, including 9 non-H bonds, 1 rotatable bond, 1 five-membered ring, and 1 phosphite/thiophosphite .Scientific Research Applications
Reaction with Thiocyanatoalcohols
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane is involved in reactions with thiocyanatoalcohols. These reactions produce specific dioxaphospholane derivatives, which can further react with elemental sulfur to form corresponding thiophosphates. Such chemical transformations are significant in synthetic chemistry for creating specialized compounds (Nuretdinova & Novikova, 1993).
Geometrical Isomer Study
This compound is used in studying the stereochemistry and geometry of various isomers, as seen in research focused on disubstituted 1,3,2-dioxaphospholan-2-thiones. Such studies are crucial in understanding the molecular structures and chemical behaviors of organophosphorus compounds (Mikołajczyk & Witczak, 1978).
Polymerization Studies
It plays a pivotal role in polymerization studies. For example, the polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane has been investigated, providing insights into the kinetics and microstructure of the resulting polymers. This research is important for developing new materials with specific properties (Penczek & Libiszowski, 1988).
Hydrolytic Degradation Studies
The compound is used in studying the hydrolytic degradation of certain polyphosphates. Understanding such degradation is vital for applications where material stability and decomposition are crucial factors (Kosarev et al., 2019).
Synthesis of Organophosphorus Compounds
Research shows its utilization in synthesizing stereochemically complex organophosphorus compounds. These compounds have potential applications in various fields including medicinal chemistry and material science (Mironov et al., 2016).
Nucleophilic Displacement Reactions
It has been studied in the context of nucleophilic displacement reactions, which are fundamental reactions in organic chemistry with broad applications in synthesizing various organic compounds (Aksnes & Fr⊘yen, 1991).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4-5(2)8-9(6-3)7-4/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYVNGPSAQXCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OP(O1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297348 | |
| Record name | 2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41821-87-8 | |
| Record name | NSC115667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzenamine, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B3052398.png)











